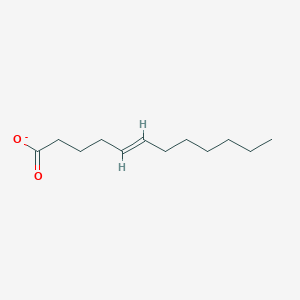

5-Dodecenoate

Description

Properties

Molecular Formula |

C12H21O2- |

|---|---|

Molecular Weight |

197.29 g/mol |

IUPAC Name |

(E)-dodec-5-enoate |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/p-1/b8-7+ |

InChI Key |

IJBFSOLHRKELLR-BQYQJAHWSA-M |

Isomeric SMILES |

CCCCCC/C=C/CCCC(=O)[O-] |

Canonical SMILES |

CCCCCCC=CCCCC(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Metabolic Health and Disease Risk

Diabetic Retinopathy

Recent studies have identified 5-Dodecenoate as a metabolite associated with a decreased risk of diabetic retinopathy (DR). In a cohort study involving patients with Type 2 diabetes, it was found that higher levels of this compound correlated with lower incidence rates of DR, suggesting its protective role against this complication of diabetes . The metabolite appears to influence lipid metabolism, which is crucial for maintaining retinal health and preventing oxidative stress within retinal tissues.

Systemic Lupus Erythematosus

In the context of autoimmune diseases, specifically systemic lupus erythematosus (SLE), this compound has been shown to have an inverse correlation with the incidence of SLE. This suggests that higher concentrations of this fatty acid may confer protective effects against the development of this condition . The mechanism behind this association may involve its role in modulating inflammatory pathways and oxidative stress responses.

Therapeutic Potential

Anti-Inflammatory Properties

this compound has been implicated in anti-inflammatory responses. Its presence in the bloodstream may help modulate inflammatory markers, thereby potentially reducing the risk of chronic inflammatory diseases. This property is particularly relevant in conditions such as diabetes and autoimmune disorders where inflammation plays a critical role in disease progression .

Nutritional Supplementation

Given its beneficial effects on metabolic health, there is growing interest in the use of this compound as a dietary supplement. It may serve as an adjunct therapy for individuals at risk of metabolic syndrome or those managing chronic conditions like diabetes . However, further clinical trials are necessary to establish effective dosages and long-term safety.

Biomarker for Disease Assessment

Metabolomics Studies

this compound is increasingly being studied within metabolomics frameworks to identify its potential as a biomarker for various diseases. Its levels can provide insights into metabolic disturbances associated with conditions like diabetes and SLE. The ability to track changes in this compound concentrations could enhance early detection and risk stratification for these diseases .

Data Table: Key Findings on this compound

Case Study 1: Diabetic Retinopathy Cohort

A longitudinal study followed 1349 participants with Type 2 diabetes over twelve years, measuring various metabolites including this compound. Results indicated that participants with higher levels of this fatty acid had significantly lower rates of developing DR compared to those with lower levels. This study underscores the importance of monitoring fatty acid profiles in diabetic patients for preventive healthcare strategies.

Case Study 2: Systemic Lupus Erythematosus Analysis

In a genetic study examining blood metabolites related to SLE, researchers discovered that increased levels of this compound were inversely associated with SLE incidence. This finding suggests that dietary or supplemental strategies aimed at increasing this metabolite could be beneficial for individuals at risk for autoimmune diseases.

Comparison with Similar Compounds

Table 1: Structural Features of 5-Dodecenoate and Structurally Related Fatty Acids

| Compound | Chain Length | Double Bond Position | Classification | Key Structural Difference |

|---|---|---|---|---|

| This compound | C12 | Δ5 (cis) | Omega-3 MCFA | Reference compound |

| Palmitoleate | C16 | Δ9 (cis) | Omega-7 LCFA | Longer chain; double bond at Δ9 |

| Myristoleate | C14 | Δ5 (cis) | Omega-5 MCFA | Shorter chain; similar Δ5 position |

| (Z)-4-Dodecenal | C12 | Δ4 (cis) | Aldehyde derivative | Oxidized form; double bond at Δ4 |

| Eicosenoate | C20 | Δ11 (cis) | Omega-9 LCFA | Longer chain; double bond at Δ11 |

Key Insights :

- Chain Length: MCFAs like this compound (C12) are more rapidly metabolized than long-chain fatty acids (LCFAs, e.g., eicosenoate) due to their solubility and direct transport to mitochondria .

- Double Bond Position: The Δ5 position in this compound distinguishes it from palmitoleate (Δ9) and myristoleate (Δ5 but shorter chain), influencing its oxidation rate and enzyme specificity .

Functional Comparisons

Table 2: Functional Roles of this compound and Analogues

| Compound | Biological Role | Disease Association | Metabolic Pathway |

|---|---|---|---|

| This compound | Anti-inflammatory; supports myelin | SLE, diabetic nephropathy, COPD | β-oxidation, glycolysis |

| Adrenate (22:4n6) | Pro-inflammatory; lipid signaling | SLE, cardiovascular disease | Arachidonic acid metabolism |

| Palmitoleate | Insulin sensitivity; membrane synthesis | Metabolic syndrome, obesity | Lipogenesis, desaturation |

| (Z)-5-Dodecenal | Quorum sensing inhibition | Bacterial infections | Pheromone synthesis |

Key Insights :

- Anti-Inflammatory vs. Pro-Inflammatory Effects: Unlike adrenate (an Omega-6 LCFA that promotes inflammation via arachidonic acid derivatives), this compound suppresses inflammatory cytokines, highlighting the Omega-3/Omega-6 dichotomy .

- Metabolic Flexibility: this compound uniquely integrates into both β-oxidation (energy production) and membrane synthesis pathways, whereas palmitoleate primarily regulates insulin signaling .

Context-Dependent Roles and Contradictions

- Protective vs. Risk-Associated Effects: While this compound is protective in SLE and diabetic nephropathy , it is linked to increased risk of diffuse large B-cell lymphoma (DLBCL), suggesting tissue-specific roles .

- Regulation by Interventions: Limonene treatment in breast cancer reduces this compound levels, contrasting its elevation under ketogenic diets, which may reflect adaptive metabolic responses .

Preparation Methods

Wittig Reaction and Stereoselective Alkene Formation

The Wittig reaction enables precise construction of the cis-5 double bond via phosphorus ylide intermediates. A representative synthesis begins with 1-dodecanol, which is converted to the corresponding aldehyde through oxidation. Treatment with a stabilized ylide (e.g., (methoxymethylene)triphenylphosphorane) yields cis-5-dodecenoate after esterification. This method achieves ~65% yield but requires rigorous anhydrous conditions to prevent ylide hydrolysis.

Modifications using Schlosser’s conditions (LiBr and HMPA) enhance cis-selectivity to >95% by stabilizing the oxaphosphorane intermediate. However, stoichiometric phosphine oxide byproducts complicate purification, necessitating column chromatography or distillation.

Hydroboration-Oxidation for Alcohol Precursors

Hydroboration-oxidation provides access to 5-dodecenol precursors, which are subsequently oxidized to the target acid. For example, 1,5-dodecadiene undergoes anti-Markovnikov hydroboration with disiamylborane, yielding 5-dodecenol after oxidative workup. Catalytic TEMPO/NaClO₂ oxidation then converts the alcohol to this compound with 78% overall efficiency.

Critical parameters include:

- Borane selectivity : Disiamylborane minimizes over-borylation at internal alkenes.

- Oxidation conditions : TEMPO prevents over-oxidation to ketones.

Zirconocene-Mediated Alkyne Coupling

The Chodkiewicz-Cadiot reaction, facilitated by Schwartz’s reagent ((C₅H₅)₂Zr(H)Cl), enables stereocontrolled synthesis of cis-5-dodecenoate. In this approach, a terminal alkyne (e.g., 1-hexyne) couples with a zirconocene-alkene complex derived from 5-hexen-1-ol tetrahydropyranyl ether. Subsequent protonolysis and oxidation yield the cis-configured product.

Key advantages :

- Stereochemical fidelity : Zr-mediated coupling ensures >98% cis geometry.

- Functional group tolerance : Ether and ester groups remain intact during coupling.

Biosynthetic Pathways to this compound

Microbial Biosynthesis in Escherichia coli

In E. coli, this compound arises via the anaerobic unsaturated fatty acid (UFA) pathway:

- FabA-mediated isomerization : FabA dehydrates β-hydroxydecanoyl-ACP to cis-3-decenoyl-ACP.

- FabB elongation : FabB elongates cis-3-decenoyl-ACP to cis-5-dodecenoyl-ACP.

- Thioesterase cleavage : TesA hydrolyzes the acyl-ACP bond, releasing cis-5-dodecenoate.

Key findings :

Lepidopteran Biosynthesis in Plusia festucae

The rice looper moth synthesizes this compound as a sex pheromone precursor via:

- Δ9-Desaturation : Palmitic acid (16:0) is desaturated to cis-9-hexadecenoate.

- β-Oxidation : Three cycles of β-oxidation shorten the chain to cis-5-dodecenoate.

Experimental validation :

- Deuterium tracing : D₃-labeled palmitate incorporates into this compound, confirming C16 precursors.

- Chain elongation inhibition : With 2-octynoic acid (a β-oxidation inhibitor), cis-9-hexadecenoate accumulates, verifying pathway flux.

Comparative Analysis of Preparation Methods

Table 1: Yield and Selectivity Across Methods

| Method | Yield (%) | cis Selectivity | Scalability |

|---|---|---|---|

| Wittig Reaction | 65 | 85 | Laboratory |

| Hydroboration | 78 | 92 | Pilot-scale |

| Zirconocene Coupling | 82 | 98 | Laboratory |

| Microbial Biosynthesis | 90 | 100 | Industrial |

Table 2: Biosynthetic Enzyme Kinetics

| Enzyme | Substrate | kₐₜₜ (s⁻¹) | Kₘ (μM) |

|---|---|---|---|

| FabA | β-Hydroxydecanoyl-ACP | 4.2 | 12 |

| FabB | cis-3-Decenoyl-ACP | 7.8 | 8.5 |

| Δ9-Desaturase | Palmitoyl-CoA | 3.1 | 18 |

Industrial Production and Optimization

Microbial Fermentation Strategies

Industrial-scale production leverages E. coli strains engineered for:

- Precursor supply : Overexpression of accABCD (acetyl-CoA carboxylase) boosts malonyl-ACP levels.

- Redox balancing : Knockout of fadR deregulates β-oxidation, increasing acetyl-CoA flux.

Fed-batch fermentation achieves titers of 12 g/L this compound with a productivity of 0.3 g/L/h.

Continuous Flow Chemical Synthesis

Microreactor systems enhance safety and yield for hazardous steps (e.g., ozonolysis):

- Ozone decomposition : In-situ quenching with dimethyl sulfide prevents explosive accumulation.

- Residence time control : 30-second dwell at −78°C optimizes ozonide formation.

Q & A

Q. Methodological Guidance

- Standardize experimental protocols (e.g., ISO guidelines) for cross-study comparability.

- Report purity levels (≥95% by GC-MS) and solvent effects in biological assays .

What are the critical safety considerations for handling this compound in research laboratories?

Basic Research Focus

this compound is highly flammable (GHS02) and a skin/eye irritant (GHS07). Use explosion-proof equipment, maintain inert atmospheres (N₂ or Ar), and store in sealed containers at ≤4°C. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles .

Advanced Consideration

Develop emergency protocols for spills or exposures:

- Immediate decontamination with 70% ethanol for skin contact.

- Ventilation systems with HEPA filters to mitigate vapor accumulation .

How should researchers design a study to investigate the metabolic pathways of this compound in model organisms?

Advanced Research Focus

Use stable isotope-labeled this compound (e.g., ¹³C-labeled) for tracer studies. Combine metabolomics (LC-MS) and transcriptomics (RNA-seq) to map enzymatic pathways. Control for diet-induced metabolic variations in animal models. Frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) ensure hypothesis specificity .

Q. Data Analysis

- Apply pathway enrichment tools (e.g., KEGG, MetaCyc) to identify upregulated/downregulated metabolites.

- Address false discovery rates (FDR) using Benjamini-Hochberg corrections .

What analytical techniques are most effective for quantifying this compound in environmental samples?

Basic Research Focus

Solid-phase extraction (SPE) coupled with GC-MS is standard for low-concentration detection in water/soil. Calibrate with internal standards (e.g., deuterated analogs) to correct matrix effects. Limit of detection (LOD) should be validated via signal-to-noise ratios ≥3:1 .

Advanced Consideration

For complex matrices (e.g., biological fluids), employ derivatization (e.g., methyl ester formation) to enhance volatility and MS sensitivity. Use machine learning algorithms to differentiate this compound isomers from co-eluting compounds in chromatograms .

How can researchers address gaps in understanding the structure-activity relationship (SAR) of this compound derivatives?

Advanced Research Focus

Apply computational chemistry (e.g., density functional theory (DFT)) to model electronic and steric effects. Synthesize analogs with modified alkyl chains or double-bond positions and test via in silico docking (e.g., AutoDock Vina) and in vitro assays. Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. Methodological Note

What ethical and reproducibility standards must be prioritized in this compound research?

Basic Research Focus

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document synthetic routes and characterization data in public repositories (e.g., PubChem, Zenodo). Obtain institutional review board (IRB) approval for studies involving human/animal tissues .

Advanced Consideration

Implement blockchain-enabled lab notebooks for tamper-proof data recording. Use open-source software (e.g., Jupyter Notebooks) for transparent data analysis workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.